molecular formula C17H14ClNO2 B2754895 methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate CAS No. 860611-52-5

methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Cat. No.: B2754895
CAS No.: 860611-52-5
M. Wt: 299.75
InChI Key: NWVIUNIJOJCBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate (CAS 860611-52-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the versatile indole scaffold, a structure frequently explored for its diverse biological activities and its capacity to interact with various biological macromolecules . It serves as a valuable synthetic intermediate for researchers developing novel therapeutic agents, particularly within the field of antiviral research. The indole-2-carboxylate structure is a recognized pharmacophore in the development of inhibitors against neurotropic alphaviruses, such as the Western equine encephalitis virus (WEEV), which are potential agents of encephalitis . Furthermore, indole derivatives demonstrate broad potential in anticancer research, with certain analogs exhibiting potent anti-proliferative activity against various human cancer cell lines by inducing apoptosis . The 4-chlorobenzyl substitution at the 1-position provides a specific steric and electronic profile that is useful for probing structure-activity relationships (SAR) and optimizing compound properties like metabolic stability and potency . This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound must be technically qualified and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-21-17(20)16-10-13-4-2-3-5-15(13)19(16)11-12-6-8-14(18)9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVIUNIJOJCBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the indole ring reacts with 4-chlorobenzyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the indole ring with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: The corresponding alcohol of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate derivatives. For instance, a series of novel indole derivatives were designed to target the 14-3-3η protein, which is implicated in liver cancer. Among these, a specific derivative exhibited significant inhibitory activity against several liver cancer cell lines, including Hep G2 and SMMC-7721, demonstrating its potential as a therapeutic agent in oncology .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. A study synthesized various indole derivatives, including those related to this compound, and tested them against pathogenic Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. Some derivatives showed high antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.35 μg/mL, indicating their potential use in treating bacterial infections .

Synthetic Routes

The synthesis of this compound typically involves a two-step process starting from methyl 1H-indole-2-carboxylate. The first step involves the reaction of methyl 1H-indole-2-carboxylate with sodium hydride in dimethylformamide followed by the addition of 4-chlorobenzyl bromide. This method yields the desired compound with an efficiency of approximately 78% .

Case Studies

StudyFocusFindings
Antitumor Evaluation Liver CancerA derivative showed significant inhibition against multiple liver cancer cell lines, suggesting potential for targeted cancer therapy .
Antibacterial Testing Gram-negative BacteriaCertain synthesized indole derivatives exhibited superior antibacterial activity compared to standard treatments .
Synthesis Optimization Chemical YieldThe optimized synthetic route achieved a yield of 78%, highlighting the efficiency of the method employed .

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The 4-chlorobenzyl group and the methyl ester group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations :

  • Fluorobenzyl analogs (e.g., 4-fluorobenzyl) may alter metabolic stability due to fluorine’s electronegativity .

Substituents at the C2 Position

Compound Name C2 Substituent Key Features/Applications Reference
This compound Methyl ester Ester group aids in solubility and serves as a synthetic handle for further derivatization .
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid Carboxylic acid Increased polarity; potential for salt formation or conjugation (e.g., prodrugs) .
Ethyl 6-chloro-3-((1-(4-chlorobenzyl)-1H-tetrazol-5-yl)... Tetrazole Tetrazole introduces hydrogen-bonding capability; tested as a protease inhibitor .

Key Observations :

  • Methyl esters are commonly used to improve cell permeability in drug discovery .
  • Carboxylic acids (e.g., 1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid) may enhance target binding but reduce bioavailability due to ionization .

Substituents at Other Positions

Compound Name Substituent Position Key Features/Applications Reference
Methyl 1-(4-chlorobenzyl)-5-(methylsulfonyl)-1H-indole-2-carboxylate C5-Sulfonyl COX-2 inhibitor; sulfonyl group enhances electron-withdrawing effects and stability .
Methyl 1-(4-chlorobenzyl)-2-methyl-1H-indole-5-carboxylate C2-Methyl, C5-Ester Intermediate in FAAH-1 inhibitor synthesis; methyl group alters steric bulk .
Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1-(4-chlorobenzyl)-1H-indole-6-carboxylate C3-Acyl Acyl group introduces hydrogen-bonding sites; tested for kinase inhibition .

Key Observations :

  • C5-Sulfonyl groups (e.g., COX-2 inhibitors) enhance target selectivity but may increase molecular weight .
  • C3-Acyl modifications (e.g., dimethylamino-oxoacetyl) improve interactions with charged residues in enzymes .

Physicochemical and Crystallographic Comparisons

  • Dihedral Angles : The angle between the indole ring and 4-chlorobenzyl group in the target compound (~87°) is larger than in analogs with smaller substituents (e.g., 58° for 4-methoxyphenyl derivatives), impacting conformational flexibility and binding .
  • Melting Points : this compound derivatives generally exhibit higher melting points (>150°C) compared to fluorobenzyl analogs due to stronger van der Waals forces .

Biological Activity

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anticancer, antibacterial, and other pharmacological effects, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound is classified as an indole derivative, characterized by the presence of a 4-chlorobenzyl group attached to the indole core. The synthesis typically involves the alkylation of methyl indole-2-carboxylate with 4-chlorobenzyl chloride, followed by purification processes to yield the final product. Various synthetic routes have been explored to enhance yield and purity, as discussed in the literature .

Anticancer Activity

Mechanism of Action

This compound exhibits potent anticancer properties. Research indicates that it induces apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : Studies have shown that this compound can cause S-phase cell cycle arrest in MCF-7 breast cancer cells, leading to an increase in cell population in this phase from 34.72% (control) to 48.72% upon treatment with 10 µM of the compound for 48 hours .
  • Caspase Activation : The compound activates caspases, which are critical for the apoptotic pathway. For instance, derivatives containing similar structural motifs have demonstrated significant caspase activation, indicating their potential as anticancer agents .

In Vitro Studies

A series of studies evaluated the cytotoxic effects of this compound against various cancer cell lines. The results showed promising IC50 values, highlighting its effectiveness:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)8
A549 (lung cancer)12

These values suggest that the compound has a considerable antiproliferative effect across different types of cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for antibacterial activity. Recent studies have reported its efficacy against several pathogenic bacteria:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.35 to 1.25 μg/mL against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, indicating strong antibacterial potential .
Bacterial StrainMIC (μg/mL)
Klebsiella pneumoniae0.35
Escherichia coli0.75
Pseudomonas aeruginosa1.25

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.

Other Pharmacological Activities

Research has also indicated that indole derivatives like this compound possess various other biological activities:

  • Anti-inflammatory Effects : Indoles are often associated with anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Antiviral Potential : Some studies suggest that modifications of indole derivatives can enhance their antiviral activities, although specific data on this compound is limited.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, indole derivatives are often functionalized at the 1-position using benzyl halides (e.g., 4-chlorobenzyl chloride) under basic conditions (e.g., NaH in DMF) . Scheme 2 in outlines analogous procedures for introducing substituents via condensation reactions (e.g., refluxing with acetic acid and thiazolone derivatives). Optimize reaction time (3–5 hours) and stoichiometry (1.0–1.1 equiv of reactants) to minimize side products.

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Orthorhombic crystal systems (space group Pbcm) are typical for indole derivatives, as seen in methyl 1-methyl-1H-indole-3-carboxylate ( ). Refinement parameters (e.g., R-factor < 0.05) and temperature (173 K) ensure accuracy .
  • NMR/FTIR : Compare experimental 1^1H NMR shifts (e.g., indole C-H protons at δ 7.2–7.8 ppm) and carbonyl stretching frequencies (~1700 cm1^{-1}) to computational predictions.
  • Table 1 : Key Structural Parameters from and
ParameterValueSource
Crystal SystemOrthorhombic
Space GroupPbcm
C–C Bond Angles (avg)117.5–121.6°

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid in ).
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of the 4-chlorobenzyl group introduction?

  • Methodological Answer :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
  • Temperature Control : Lower temperatures (0–5°C) may reduce competing reactions at the indole 3-position.
  • Computational Modeling : Use DFT calculations to predict transition-state energies for substitution pathways, as demonstrated in cyclopenta[b]indole derivatives ( ) .

Q. How to resolve contradictions between experimental and theoretical spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis and characterization under standardized conditions (e.g., ’s 173 K crystallography).
  • Solvent Effects : Re-measure NMR in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding’s impact on chemical shifts.
  • Error Analysis : Compare experimental bond lengths/angles with Cambridge Structural Database entries for similar indole derivatives .

Q. What strategies validate the compound’s biological activity in target-specific assays?

  • Methodological Answer :

  • Fragment-Based Screening : Use SPR (surface plasmon resonance) to measure binding affinity to targets like Mcl1 ( ).
  • SAR Studies : Modify the 4-chlorobenzyl group to assess its role in potency (e.g., replace Cl with F or CF3_3) .
  • Dose-Response Curves : Test inhibitory concentrations (IC50_{50}) in cell-based assays with controls for cytotoxicity.

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.
  • Docking Studies : Predict interactions with enzymatic active sites (e.g., cytochrome P450 isoforms) using AutoDock Vina .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the indole core .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting physical properties ( ).
  • Polymorphism Screening : Perform DSC (differential scanning calorimetry) to detect crystalline vs. amorphous forms.
  • Solvent Recrystallization : Test solvents (e.g., EtOH/water mixtures) to isolate thermodynamically stable polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.